![molecular formula C14H13N3 B3080293 2-Benzyl-1H-benzoimidazol-5-ylamine CAS No. 108281-61-4](/img/structure/B3080293.png)
2-Benzyl-1H-benzoimidazol-5-ylamine
Overview
Description
2-Benzyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C14H13N3 . It has gained attention in the scientific community due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 2-Benzyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole ring attached to a benzyl group . The molecular weight of this compound is 223.27 g/mol .Physical And Chemical Properties Analysis
2-Benzyl-1H-benzoimidazol-5-ylamine has a melting point of 173 °C and a predicted boiling point of 531.1±33.0 °C . Its predicted density is 1.263±0.06 g/cm3 . The pKa value is predicted to be 12.37±0.10 .Scientific Research Applications
Anticancer Properties
2-Benzylbenzimidazole exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it may interfere with DNA replication or disrupt microtubule dynamics, leading to cell cycle arrest and cell death .
Antimicrobial Activity
The compound demonstrates antimicrobial properties against bacteria, fungi, and parasites. Studies have explored its efficacy against drug-resistant strains, making it a promising candidate for novel antimicrobial therapies. Researchers are investigating its mode of action and potential synergies with existing antibiotics .
Inhibition of Potassium Channels
2-Benzylbenzimidazole has been studied as an inhibitor of inward rectifier potassium (Kir) channels, with a preference for Kir2.3, Kir3.x, and Kir7.1. These channels play crucial roles in cellular excitability and ion homeostasis. Modulating Kir channels could have implications for neurological disorders and cardiac arrhythmias .
Neuroprotective Effects
In preclinical models, this compound has shown neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are investigating its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
2-Benzylbenzimidazole exhibits anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways. It could be relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to elucidate its mechanisms and optimize therapeutic dosages .
Metal Ion Chelation
The benzimidazole moiety in this compound can chelate metal ions. Researchers have explored its ability to bind to transition metals like copper, zinc, and iron. Metal chelation has implications for treating metal overload disorders and as an antioxidant strategy .
Mechanism of Action
Target of Action
A structurally similar compound, 1-benzyl-1h-benzoimidazol-2-ylamine, has been reported to inhibit inward rectifier potassium (kir) channels, with a preference for kir23, Kir3x, and Kir71 . These channels play crucial roles in maintaining the resting membrane potential and regulating the duration of the action potential in excitable cells .
Mode of Action
If it shares a similar mechanism with 1-Benzyl-1H-benzoimidazol-2-ylamine, it may interact with the Kir channels, leading to changes in the membrane potential and action potential duration .
Biochemical Pathways
If it acts on kir channels like its structural analog, it could influence various physiological processes, including heart rate, insulin secretion, renal salt balance, and neuronal excitability .
Result of Action
If it acts similarly to 1-Benzyl-1H-benzoimidazol-2-ylamine, it could potentially alter the function of cells expressing Kir channels, affecting their excitability and response to stimuli .
properties
IUPAC Name |
2-benzyl-3H-benzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBODNTRQAUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903549 | |
Record name | NoName_4233 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1H-benzoimidazol-5-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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